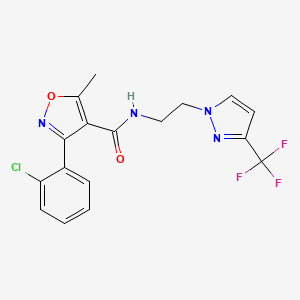

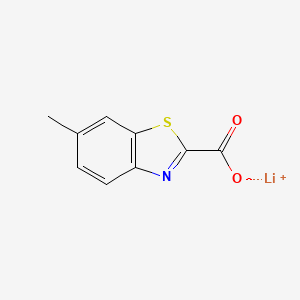

3-(2-chlorophenyl)-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .

Molecular Structure Analysis

For a successful 1,3-dipolar cycloaddition reaction, one 1,3-dipole and one dipolarophile is required . In this case, 14 and 15 act as the 1,3-dipole and ethyl-2-chloro-2-(hydroxyimino)acetate acts as the dipolarophile .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazoles typically involve a (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 223.19 . It has a high GI absorption and is BBB permeant . It’s an inhibitor of CYP1A2 and CYP2C19 . The Log Po/w (iLOGP) is 2.11 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research on pyrazole and isoxazole derivatives has shown significant scientific interest due to their broad range of biological activities. For instance, pyrazole carboxamide derivatives have been explored for their fungicidal and nematocidal activities. A study by Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, demonstrating that while these compounds exhibited weak fungicidal activity, some showed good nematocidal activity against M. incognita (Zhao et al., 2017). This suggests potential agricultural applications for managing nematode pests.

Another example involves the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) developed a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, highlighting the utility of pyrazole-based compounds in medicinal chemistry for their anticancer and anti-inflammatory properties (Rahmouni et al., 2016).

Antitumor Activities

The antitumor activities of related compounds also provide insights into potential applications. Xin (2012) focused on synthesizing and evaluating the antitumor activities of a pyrazolo pyrimidine derivative, indicating the compound's effectiveness in tumor inhibition, which underscores the potential of similar compounds in cancer research (Xin, 2012).

Chemical Synthesis and Mechanisms

On the synthetic side, the work by Martins et al. (2002) on the one-pot synthesis of 3-methylisoxazole-5-carboxamides and related compounds provides a basis for understanding the chemical synthesis and potential for modification of similar structures for various scientific applications (Martins et al., 2002).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, also known as 3-(2-chlorophenyl)-5-methyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide, is a derivative of isoxazole . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . .

Mode of Action

Isoxazole derivatives have been found to exhibit various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects

Biochemical Pathways

Isoxazole derivatives have been found to impact various biological pathways due to their wide spectrum of biological activities .

Result of Action

Isoxazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF3N4O2/c1-10-14(15(24-27-10)11-4-2-3-5-12(11)18)16(26)22-7-9-25-8-6-13(23-25)17(19,20)21/h2-6,8H,7,9H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIVHUSZIZQHSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C=CC(=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-5-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2866533.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)

![1-[(4-Mesityl-1-piperazinyl)sulfonyl]azepane](/img/structure/B2866541.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2866542.png)

![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)

![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)